(R)-3-Amino-piperidine-2,6-dione
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Description
(R)-3-Amino-piperidine-2,6-dione, also known as (R)-3-AP, is an important organic compound found in many natural products. It plays a key role in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and food additives. (R)-3-AP is also known as a chiral building block, as it can be used to construct a variety of chiral molecules. In addition, (R)-3-AP has recently been found to have a variety of therapeutic and medicinal applications.
Scientific Research Applications
Drug Discovery and Biological Activity
Rhodanine-Based Compounds
Rhodanine-based compounds, which share a structural motif with piperidine derivatives, have been explored for their biological activities. Despite their potential in biological assays, their lack of selectivity and unusual structure-activity relationship profiles pose challenges for optimization as therapeutic agents (Tomašič & Peterlin Mašič, 2012).
Pharmacological Effects of Piperidine Derivatives
Piperidine derivatives, including those structurally related to (R)-3-Amino-piperidine-2,6-dione, have shown a wide range of pharmacological effects such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus, a close relative of piperidine derivatives, significantly impact the pharmacokinetic and pharmacodynamic factors of resultant molecules (Rathi et al., 2016).
Chemical Synthesis and Analysis
- High-Performance Thin-Layer Chromatography (HPTLC): A specific and sensitive HPTLC assay method was developed for the determination of linagliptin, a compound structurally related to this compound, in tablet dosage form. This method underscores the chemical analytical applications of piperidine derivatives in pharmaceutical analysis (Rode & Tajne, 2021).
Hydrophilic Interaction Chromatography (HILIC)
- Stationary and Mobile Phases in HILIC: HILIC is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples, including piperidine derivatives. The review discusses the properties of stationary phases and the effects of mobile phase, sample structure, and temperature on separation, highlighting the versatility of HILIC in analytical chemistry (Jandera, 2011).
properties
IUPAC Name |
(3R)-3-aminopiperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMTBZSRRLQNJ-GSVOUGTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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